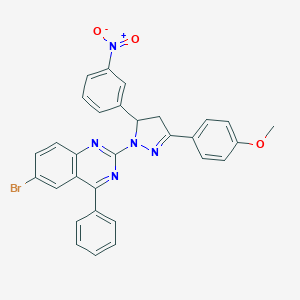
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrN5O3 and its molecular weight is 580.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity Analysis
Antioxidants play a significant role in mitigating oxidative stress, contributing to various medical and pharmacological applications. Munteanu and Apetrei (2021) provide a comprehensive review of the analytical methods used in determining antioxidant activity, highlighting the importance of these compounds in fields ranging from food engineering to medicine. This context suggests that similar compounds to the one inquired may have potential uses in assessing antioxidant capacities in complex samples, utilizing methods like ORAC, HORAC, TRAP, and TOSC based on spectrophotometry or electrochemical biosensors for a more detailed understanding of their antioxidant properties (Munteanu & Apetrei, 2021).
Organic Pollutants Treatment
The treatment of organic pollutants using oxidoreductive enzymes presents an innovative approach to environmental remediation. Husain and Husain (2007) review the application of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes like laccases and peroxidases. This suggests potential research applications of similar compounds in studying the degradation pathways of organic pollutants and enhancing bioremediation techniques (Husain & Husain, 2007).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are critical in addressing the challenges of water scarcity and the persistence of recalcitrant compounds in the environment. Qutob et al. (2022) review the degradation of acetaminophen using AOPs, focusing on kinetics, mechanisms, by-products, and biotoxicity. This highlights the potential of similar compounds in contributing to the development of more efficient water treatment solutions by understanding their degradation pathways and impacts on environmental health (Qutob et al., 2022).
properties
IUPAC Name |
6-bromo-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN5O3/c1-39-24-13-10-19(11-14-24)27-18-28(21-8-5-9-23(16-21)36(37)38)35(34-27)30-32-26-15-12-22(31)17-25(26)29(33-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCMJCAFVPGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B406091.png)
![4-[4-(2,3-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B406094.png)
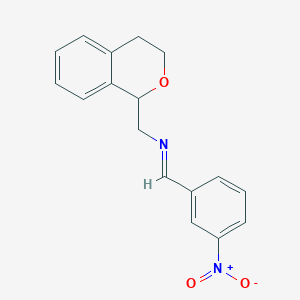
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinyl)acetamide](/img/structure/B406096.png)
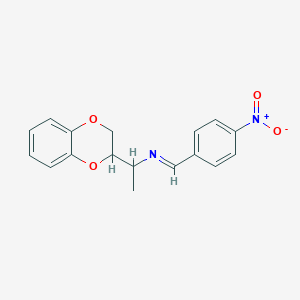
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)
![2-Chloro-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B406102.png)
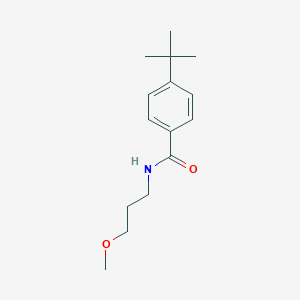
![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)
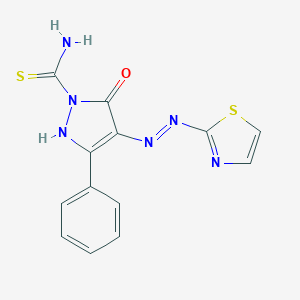
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![4-bromo-3-chloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B406111.png)
![1-Naphthyl-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B406112.png)
![N'-(4-(Methylthio)benzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B406114.png)